1-Cyano-2,2-difluorocyclopropanecarboxamide
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Overview
Description
Cyclopropanecarboxamide, 1-cyano-2,2-difluoro- is a chemical compound with the molecular formula C5H5F2N2O. This compound is characterized by the presence of a cyclopropane ring, a carboxamide group, and two fluorine atoms. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxamide, 1-cyano-2,2-difluoro- typically involves the reaction of cyclopropanecarboxylic acid with appropriate reagents to introduce the cyano and difluoro groups. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, like chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, 1-cyano-2,2-difluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
Cyclopropanecarboxamide, 1-cyano-2,2-difluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of cyclopropanecarboxamide, 1-cyano-2,2-difluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and difluoro groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide: Lacks the cyano and difluoro groups, resulting in different chemical properties.
1-Cyano-2,2-difluoroethane: Contains a similar cyano and difluoro substitution but lacks the cyclopropane ring.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring and carboxylic acid group but lacks the cyano and difluoro groups.
Uniqueness
Cyclopropanecarboxamide, 1-cyano-2,2-difluoro- is unique due to the combination of the cyclopropane ring, carboxamide group, and the cyano and difluoro substitutions. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H4F2N2O |
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Molecular Weight |
146.09 g/mol |
IUPAC Name |
1-cyano-2,2-difluorocyclopropane-1-carboxamide |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)1-4(5,2-8)3(9)10/h1H2,(H2,9,10) |
InChI Key |
AURFYZIGMTTYMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(C#N)C(=O)N |
Origin of Product |
United States |
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